7-Chloropyrazolo[1,5-a]pyrimidin-5-amine
Description
Historical Context and Evolution in Medicinal Chemistry
The exploration of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century, with initial studies focusing on their synthesis and fundamental chemical properties. nih.gov Over time, their pharmacological potential became increasingly evident. nih.gov By the 1980s and 1990s, these compounds were identified as potent inhibitors of various enzymes, particularly protein kinases, which are crucial in cell signaling pathways. nih.gov This discovery marked a significant turning point, positioning the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold as a key player in the development of targeted therapies, especially in oncology. nih.gov The evolution of synthetic methodologies, including multi-component reactions and microwave-assisted synthesis, has further accelerated the exploration of this scaffold, allowing for the creation of diverse molecular libraries for drug screening. nih.govd-nb.info
Role as a Privileged Heterocycle in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged" structure in drug discovery. ekb.eg This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. ekb.eg The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core allows for predictable modifications of its periphery, enabling chemists to fine-tune its interaction with biological targets. nih.gov
Overview of Key Biological Activities Associated with the Pyrazolo[1,5-a]pyrimidine Core
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated a broad spectrum of biological activities. nih.gov The ability to introduce diverse substituents onto the core structure has led to the discovery of compounds with potent therapeutic potential across various disease areas. nih.govd-nb.info
Extensive research has revealed the following key biological activities:
Anticancer Activity: This is one of the most significant areas of investigation for pyrazolo[1,5-a]pyrimidine derivatives. mdpi.com They have been shown to inhibit various protein kinases, such as cyclin-dependent kinases (CDKs), which are often dysregulated in cancer cells. nih.govmdpi.com Marketed anticancer drugs like Larotrectinib and Entrectinib feature this core structure. beilstein-journals.org
Anti-inflammatory Effects: Several compounds based on this scaffold have exhibited anti-inflammatory properties. google.com
Antiviral and Antimicrobial Properties: The scaffold has been incorporated into molecules with activity against various viruses and microbes. ias.ac.innih.gov
Central Nervous System (CNS) Activity: Derivatives such as zaleplon and indiplon (B1671879) are known sedative agents, while ocinaplon (B1677094) has been identified as an anxiolytic agent. d-nb.info
Enzyme Inhibition: Beyond kinases, these compounds have been developed as inhibitors for other enzymes, including phosphoinositide 3-kinases (PI3K) and cathepsin K. beilstein-journals.orgnih.gov
| Biological Activity | Therapeutic Area | Examples of Investigated Targets |
|---|---|---|
| Anticancer | Oncology | Tropomyosin Receptor Kinase (Trk), Pim-1 Kinase, Threonine Tyrosine Kinase (TTK), Cyclin-Dependent Kinases (CDKs) mdpi.combeilstein-journals.org |
| Anti-inflammatory | Inflammatory Diseases | Not explicitly detailed in provided context |
| Antiviral | Infectious Diseases | Hepatitis C Virus (HCV), Coronavirus, Picornavirus |
| Antimicrobial | Infectious Diseases | Mycobacterium tuberculosis, Various bacteria and fungi ias.ac.in |
| CNS Activity | Neurology/Psychiatry | GABA-A receptors (for sedative/anxiolytic effects) d-nb.info |
| Enzyme Inhibition | Various | Phosphoinositide 3-kinase (PI3K), Cathepsin K beilstein-journals.orgnih.gov |
Rationale for Research Focus on 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine
While extensive research has been conducted on the broader pyrazolo[1,5-a]pyrimidine class, the specific compound This compound is primarily of interest as a versatile synthetic intermediate in medicinal chemistry. The rationale for its synthesis and use is rooted in the strategic placement of its functional groups, which serve as handles for further molecular elaboration.
The chloro group at the 7-position is a key reactive site. Halogen atoms on heterocyclic rings are often good leaving groups in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents at this position by reacting it with different nucleophiles, such as amines, alcohols, or thiols. This synthetic flexibility is crucial for creating libraries of compounds with diverse functionalities to explore structure-activity relationships (SAR).
Similarly, the amine group at the 5-position provides another point for chemical modification. It can be acylated, alkylated, or used in coupling reactions to build more complex molecules. The presence of both a reactive chloro group and an amino group on the same scaffold offers chemists multiple pathways to generate a vast array of novel pyrazolo[1,5-a]pyrimidine derivatives for biological screening. Therefore, the research focus on this compound is not necessarily for its own inherent biological activity, but for its utility as a foundational building block in the synthesis of potentially therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
7-chloropyrazolo[1,5-a]pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-5(8)10-6-1-2-9-11(4)6/h1-3H,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDAMMMLPCIRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for Pyrazolo 1,5 a Pyrimidin 5 Amine Derivatives
Established Synthetic Pathways to the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
The construction of the foundational pyrazolo[1,5-a]pyrimidine bicyclic system is a well-established area of heterocyclic chemistry. nih.gov These methods are prized for their efficiency in creating the fused ring structure, which serves as a critical starting point for more complex derivatives.
Cyclocondensation Reactions of 5-Aminopyrazoles with Electrophiles
The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of substituted 5-aminopyrazoles with 1,3-dielectrophilic species. nih.govrsc.org This approach is widely adopted due to its efficiency and the ready availability of the starting materials. rsc.org The reaction typically proceeds by treating a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent, such as β-ketoesters, malondialdehydes, or α,β-unsaturated ketones. nih.govaliyuncs.comacs.org
The mechanism involves the nucleophilic attack of the endocyclic nitrogen or the exocyclic amino group of the 5-aminopyrazole on the electrophilic centers of the 1,3-dicarbonyl compound, followed by a cyclization and dehydration cascade to yield the fused aromatic system. nih.gov The choice of substituents on both the aminopyrazole and the electrophile allows for the introduction of diversity at various positions of the resulting pyrazolo[1,5-a]pyrimidine core. For instance, reacting 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) can lead to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov
| 5-Aminopyrazole Precursor | Electrophilic Reagent | Resulting Core Structure |
| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol |
| 3-Substituted 5-aminopyrazoles | Arylidenepyruvic acids | Pyrazolo[3,4-b]pyridine-6-carboxylic acids (under specific conditions) |
| 5-Aminopyrazole | β-Ketonitriles | 5-Aminopyrazoles (precursor synthesis) |
| 5-Amino-1H-pyrazoles | 3-Oxo-2-(2-arylhydrazinylidene) butanenitriles | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines |
Microwave-Assisted and Sonochemical Synthetic Approaches
To enhance reaction efficiency, reduce synthesis times, and improve yields, modern energy-input techniques such as microwave (MW) irradiation and ultrasound have been successfully applied to the synthesis of the pyrazolo[1,5-a]pyrimidine core. capes.gov.brnih.govresearchgate.net
Microwave-Assisted Organic Synthesis (MAOS) has proven to be a powerful tool, particularly for multicomponent reactions. nih.gov The reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave conditions can be completed in minutes, yielding products with high purity. nih.gov This rapid heating method significantly accelerates the rate of cyclization and condensation reactions. nih.gov For example, the in-situ cyclocondensation of a 5-aminopyrazole with 2-arylmalondialdehydes via MAOS can produce the desired pyrazolo[1,5-a]pyrimidines in over 80% yield within 10 minutes. researchgate.net
Sonochemistry , the application of ultrasound to chemical reactions, offers another green and efficient alternative. nih.govresearchgate.net The ultrasonic sonochemical method for synthesizing pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of reagents like 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole. nih.govresearchgate.net This technique is noted for its simple procedure, mild conditions, and remarkably short reaction times (as low as 5 minutes), while providing satisfactory yields (61-98%). nih.govresearchgate.net Ultrasound enhances the reaction rate, making it a scalable and catalyst-free method in some cases. tandfonline.com
| Method | Typical Reaction Time | Key Advantages |
| Conventional Heating | Hours to days | Well-established, standard laboratory equipment |
| Microwave-Assisted | Minutes | Rapid reaction rates, higher yields, improved purity nih.gov |
| Sonochemical | Minutes | Mild conditions, short reaction times, simple work-up nih.govresearchgate.net |
Targeted Synthesis of 7-Substituted Pyrazolo[1,5-a]pyrimidin-5-amines
The synthesis of specifically functionalized derivatives such as 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine requires a multi-step approach, beginning with the construction of a suitable pyrazolo[1,5-a]pyrimidine precursor that can be selectively modified.
Introduction of Halogen Functionality at C-7 (e.g., Chlorination)
The introduction of a chlorine atom at the C-7 position is typically achieved through the chlorination of a pyrazolo[1,5-a]pyrimidin-7-ol or a 5,7-dihydroxy precursor. A common synthetic route starts with the cyclocondensation of a 5-aminopyrazole with a malonic acid derivative to form a pyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov
This dihydroxy intermediate is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into chlorine atoms. nih.govbeilstein-journals.org This reaction furnishes a 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) intermediate. The reactivity of the two chlorine atoms differs, with the C-7 position being generally more susceptible to nucleophilic attack than the C-5 position, a key feature exploited in subsequent steps. nih.gov
Amination Strategies for the C-5 Position
Achieving amination specifically at the C-5 position while retaining the chlorine at C-7 requires careful control of reaction conditions or a multi-step strategy. Due to the higher reactivity of the C-7 chlorine, direct amination of a 5,7-dichloro intermediate often results in substitution at the C-7 position. nih.govmdpi.com
To synthesize this compound, a potential strategy involves:
Protection/Blocking of C-7 : Temporarily introducing a bulky or less reactive group at the C-7 position of the 5,7-dichloro intermediate.
Nucleophilic Substitution at C-5 : Reacting the C-7 protected intermediate with an ammonia (B1221849) source or a protected amine to install the amino group at C-5.
Deprotection/Modification at C-7 : Removing the protecting group to reveal the final compound.
Alternatively, selective amination might be achieved under specific conditions that favor C-5 substitution, although substitution at C-7 is more commonly reported. Another approach could involve starting with a precursor that already contains a nitrogen-based functionality at the C-5 position (like a nitro group) which can be subsequently reduced to an amine after the chlorination step at C-7.
Strategies for Further Functionalization and Analog Generation
The this compound scaffold serves as a versatile platform for generating a library of analogs. The two primary handles for modification are the C-7 chloro group and the C-5 amino group.
The chlorine atom at the C-7 position is an excellent leaving group for nucleophilic aromatic substitution (NAS) reactions. mdpi.com This allows for the introduction of a wide variety of nucleophiles, including:
Alkylamines and Arylamines : To generate diverse 7-amino substituted analogs. mdpi.com
Alkoxides and Thiolates : To introduce ether and thioether linkages.
Furthermore, the C-7 chloro group is amenable to palladium-catalyzed cross-coupling reactions . Reactions like the Suzuki coupling (with boronic acids) or Buchwald-Hartwig amination provide powerful methods to form new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of aryl, heteroaryl, and complex amine moieties. mdpi.comnih.gov
The C-5 amino group can be functionalized using standard amine chemistry. It can be:
Acylated with acid chlorides or anhydrides to form amides.
Alkylated via reductive amination.
Utilized in Ullmann-type coupling reactions to introduce aryl or heteroaryl substituents. nih.gov
Finally, direct C-H functionalization of the pyrazolo[1,5-a]pyrimidine core itself, often at the nucleophilic C-3 position, can be achieved using transition-metal catalysis, providing another avenue for derivatization. mdpi.comencyclopedia.pubthieme-connect.de
| Position | Reaction Type | Reagents/Catalysts | Introduced Functionality |
| C-7 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, alkoxy, thioalkoxy groups |
| C-7 | Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Aryl/heteroaryl groups |
| C-7 | Buchwald-Hartwig Amination | Amines, Pd catalyst | Substituted amino groups |
| C-5 | Acylation | Acid chlorides, Anhydrides | Amide groups |
| C-5 | Reductive Amination | Aldehydes/ketones, reducing agent | Substituted amino groups |
| C-3 | C-H Functionalization / Halogenation | Vilsmeier-Haack, NBS, NIS | Formyl, Bromo, Iodo groups |
Nucleophilic Substitution Reactions
The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups. Research has shown that the substitution of the C7-chlorine atom can be achieved with high selectivity and efficiency. nih.gov For instance, in a related 5,7-dichloropyrazolo[1,5-a]pyrimidine system, the C7 chlorine was selectively replaced by morpholine (B109124) in the presence of potassium carbonate at room temperature, yielding the product in 94% yield. nih.gov This high reactivity and selectivity at the C7 position is a common feature of this heterocyclic system. nih.govnih.gov
This method enables the introduction of various nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of compounds. nih.govmdpi.com The reaction typically proceeds under mild conditions and offers high yields, making it a cornerstone for the derivatization of this scaffold.
Table 1: Examples of Nucleophilic Substitution Reactions on Pyrazolo[1,5-a]pyrimidine Scaffolds
| Starting Material | Nucleophile | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | K₂CO₃, Room Temp | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 94% | nih.gov |
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, and they have been successfully applied to the pyrazolo[1,5-a]pyrimidine scaffold.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction used to form carbon-nitrogen bonds. wikipedia.org This reaction has been effectively used to couple various amines and nitrogen-containing heterocycles, such as benzimidazoles, to the pyrazolo[1,5-a]pyrimidine core. nih.govnih.gov For example, substituted 5-chloro-pyrazolo[1,5-a]pyrimidines have been successfully coupled with benzimidazoles using palladium catalysis under microwave irradiation. nih.gov This reaction is fundamental in synthesizing a range of aryl amine derivatives that would be inaccessible through traditional methods. wikipedia.org
The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound and a halide. This reaction has been employed to introduce aryl and heteroaryl substituents onto the pyrazolo[1,5-a]pyrimidine ring system. nih.govmdpi.com For instance, a 5-chloro-7-morpholinylpyrazolo[1,5-a]pyrimidine intermediate was successfully subjected to Suzuki coupling conditions with indole-4-boronic acid pinacol (B44631) ester, resulting in an 83% yield. nih.gov This demonstrates the utility of the Suzuki reaction in diversifying the scaffold by adding complex aromatic groups. The reaction is compatible with a wide variety of functional groups and has been used to arylate different positions on the core ring. mdpi.comrsc.org
Table 2: Transition Metal-Catalyzed Coupling Reactions on Pyrazolo[1,5-a]pyrimidine Scaffolds
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig | 5-Chloro-7-morpholinyl-pyrazolo[1,5-a]pyrimidine derivative | Benzimidazole | Pd-catalyzed, Microwave | 5-(Benzimidazol-1-yl) derivative | 34-68% | nih.gov |
| Suzuki Coupling | 2-[(benzyloxy)methyl]-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol ester | Pd-catalyzed | 5-(Indol-4-yl) derivative | 83% | nih.gov |
Reductive Amination for Side Chain Diversification
Reductive amination is a versatile method for forming carbon-nitrogen bonds and is particularly useful for diversifying side chains attached to the pyrazolo[1,5-a]pyrimidine nucleus. This two-step process, often performed in a single pot, involves the reaction of a carbonyl group (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to an amine.
This strategy has been successfully utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.govmdpi.com Typically, an aldehyde functionality is installed on the scaffold, which then serves as a handle for introducing a wide variety of primary and secondary amines. For example, an aldehyde intermediate of a pyrazolo[1,5-a]pyrimidine was reacted with various cyclic amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield a library of inhibitors with yields ranging from 25% to 93%. mdpi.com This approach allows for the systematic exploration of the chemical space around the core structure by introducing diverse amine-containing side chains. nih.gov
Table 3: Reductive Amination for Side Chain Diversification
| Aldehyde Precursor | Amine | Reducing Agent | Product Feature | Yield Range | Reference |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-2-carbaldehyde derivative | N-tert-butylpiperazine | Sodium triacetoxyborohydride | C2-(N-tert-butylpiperazin-1-ylmethyl) | 38-93% | nih.gov |
Purification and Isolation Techniques for Pyrazolopyrimidine Derivatives
The purification and isolation of pyrazolo[1,5-a]pyrimidine derivatives are critical steps to ensure the chemical integrity and purity of the final compounds. Several standard laboratory techniques are routinely employed.
Flash chromatography is a frequently cited method for the purification of these compounds. nih.govrsc.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in heptane (B126788) or methanol (B129727) in ethyl acetate) to separate the desired product from unreacted starting materials and reaction byproducts. nih.govrsc.org
Recrystallization is another effective method for purifying solid pyrazolo[1,5-a]pyrimidine derivatives. This technique relies on the differential solubility of the compound and impurities in a specific solvent at different temperatures to obtain highly pure crystalline material. nih.gov
Filtration and washing are simpler methods used when the product precipitates from the reaction mixture. For instance, upon completion of a reaction, the mixture can be poured into ice-water, causing the product to precipitate. The solid can then be collected by filtration and washed with a suitable solvent, such as ethanol (B145695), to remove soluble impurities. ekb.egresearchgate.net The progress of the reaction and the purity of the fractions are often monitored by Thin-Layer Chromatography (TLC) . researchgate.net In some cases, filtration through a pad of a filter aid like Celite® is used to remove fine solid impurities or catalysts from the reaction mixture before concentration and further purification.
Table 4: Common Purification and Isolation Techniques
| Technique | Description | Application Example | Reference |
|---|---|---|---|
| Flash Chromatography | Separation based on polarity using a silica gel column and a solvent gradient. | Purification of reductive amination products. | nih.govrsc.org |
| Recrystallization | Purification of solids based on differential solubility. | Purification of pyrazolo[1,5-a]pyrimidines synthesized from ketenes. | nih.gov |
| Precipitation & Filtration | Isolation of a solid product by causing it to precipitate from the solution, followed by filtration. | Products precipitated in ice-water and filtered. | researchgate.net |
Structure Activity Relationship Sar Studies and Lead Optimization of 7 Chloropyrazolo 1,5 a Pyrimidin 5 Amine Derivatives
Positional Impact of Substituents on Biological Activity
The ability to introduce a wide variety of substituents, such as alkyl, aryl, amino, and halogen groups, at different positions of the pyrazolo[1,5-a]pyrimidine (B1248293) ring allows for the fine-tuning of the pharmacological properties of these compounds. nih.gov
The C-7 position of the pyrazolo[1,5-a]pyrimidine core is a critical site for modification to modulate biological activity. In the development of selective PI3Kδ inhibitors, a morpholine (B109124) ring at the C-7 position was found to be crucial for interaction with the catalytic site of the enzyme. nih.gov Specifically, a key hydrogen bond forms between the oxygen atom of the morpholine group and the amino acid Val-828 in the hinge region of PI3Kδ. nih.gov
Selective substitution of the chlorine atom at the C-7 position is a common synthetic strategy. mdpi.com For instance, reaction with morpholine can selectively replace the C-7 chlorine, leaving other positions, like a chloro-group at C-5, intact for further modification. mdpi.com This selectivity is attributed to the higher reactivity of the chlorine atom at the C-7 position. mdpi.com In the synthesis of antitubercular agents, various aryl groups at the C-7 position have been explored. researchgate.net Compounds with a furan-2-yl unit at C-7, in addition to an aryl group at C-5, demonstrated significant antibacterial activity. researchgate.net
Table 1: Impact of C-7 Substituents on PI3Kδ Inhibition
| Compound | C-7 Substituent | PI3Kδ IC50 (µM) | PI3Kα IC50 (µM) | Selectivity (α/δ) |
|---|---|---|---|---|
| 6 | Morpholine | 0.5 | 1.06 | 2.12 |
| 7 | Morpholine | 1.2 | 2.5 | 2.08 |
| 8 | Morpholine | 45 | >60 | >1.3 |
| 9 | Morpholine | 1.5 | 3.5 | 2.33 |
| 10 | Morpholine | 0.8 | 2.4 | 3 |
| 11 | Morpholine | 1.1 | 3.3 | 3 |
| 12 | Morpholine | 0.9 | 2.7 | 3 |
| 13 | Morpholine | 0.6 | 1.8 | 3 |
Data sourced from in vitro PI3 kinase inhibition assays of 7-(morpholin-4-yl) pyrazolo[1,5-a] pyrimidine (B1678525) derivatives. mdpi.com
The C-5 position also plays a significant role in determining the biological profile of pyrazolo[1,5-a]pyrimidine derivatives. In the context of PI3Kδ inhibitors, SAR studies were conducted by introducing different heteroaromatic systems at this position. nih.gov It was discovered that 5-indole-pyrazolo[1,5-a]pyrimidines were the most selective structures. nih.gov Furthermore, a 2-difluoromethylbenzimidazole derivative at the C-5 position was identified as the most active compound in one study. nih.gov
In another study, the introduction of a para-substituted aryl group with varying electronic properties at the C-5 position, in conjunction with different aryl units at C-7, resulted in a broad spectrum of antibacterial activity. researchgate.net Specifically, compounds with 4-Me or 4-OMe substituted aryl groups at C-5 showed significant activity against S. aureus. researchgate.net
Modifications at the C-2 and C-3 positions of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to significantly impact biological activity. For instance, in the development of antitubercular agents, the introduction of polar functional groups like hydroxyl or amino groups at the C-2 position led to a loss of antimicrobial activity. nih.gov This was attributed to conformational changes and altered hydrogen bonding characteristics. nih.gov
Conversely, in the development of PI3Kδ inhibitors, SAR exploration at the C-2 position proved fruitful. nih.gov Researchers found that amine subunits, such as N-tert-butylpiperazin-1-ylmethyl and 2-(4-piperidin-1-ylmethyl)-2-propanol, at the C-2 position showed promising potency in PI3Kδ inhibition. nih.gov Additionally, the presence of a carbonyl group at the C-2 position was observed to potentially enhance the activity of these derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focusing solely on 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine were not found, related studies on the broader pyrazolo[1,5-a]pyrimidine class highlight the utility of this approach. For example, QSAR studies have been conducted on pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Pim-1/2 kinases, which are implicated in cancer. researchgate.net These studies help in understanding the structural requirements for potent inhibition and in designing new, more effective compounds. researchgate.net
Pharmacophore Modeling and Ligand Design
Pharmacophore modeling is another crucial computational tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This approach has been successfully applied to the design of pyrazolo[1,5-a]pyrimidine derivatives.
In the development of antitubercular agents, a focused library of analogues was synthesized to identify key features of the pharmacophore, leading to substantial improvements in activity. nih.govnih.gov For PI3Kδ inhibitors, molecular modeling provided a rational explanation for the interaction of active structures within the ATP binding site. nih.gov These studies revealed that the morpholine ring at the C-7 position is a critical pharmacophoric element for interaction with the PI3K catalytic site. nih.gov
Pharmacophore models have also been used to design pyrazolo[3,4-d]pyrimidine-based inhibitors of EGF-R tyrosine kinase, demonstrating the broad applicability of this technique across different pyrazolopyrimidine isomers and biological targets. nih.gov
Strategies for Enhancing Potency and Selectivity
Several strategies have been employed to enhance the potency and selectivity of pyrazolo[1,5-a]pyrimidine derivatives. A primary approach involves the systematic modification of substituents at various positions of the heterocyclic core, as detailed in the preceding sections. researchgate.netnih.govnih.gov
Key strategies include:
Targeted Substitutions: Introducing specific functional groups at key positions to optimize interactions with the biological target. For example, the incorporation of a morpholine ring at C-7 to engage with the hinge region of PI3Kδ. nih.gov
Exploitation of Multiple Interactions: Designing molecules that can form multiple types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π–π stacking) with the target protein to enhance binding affinity. nih.gov
Isosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) to improve potency, selectivity, or metabolic stability.
Through these iterative design and synthesis cycles, researchers have been able to significantly improve the therapeutic potential of pyrazolo[1,5-a]pyrimidine-based compounds.
Computational Approaches in SAR Elucidation
Computational methods are integral to modern drug discovery, providing powerful tools to understand the structure-activity relationships (SAR) of novel compounds. For derivatives of this compound, these in silico techniques have been instrumental in elucidating binding mechanisms, predicting affinity, and guiding the optimization of lead compounds. By simulating complex molecular interactions, researchers can rationalize the biological activity of synthesized derivatives and prioritize the design of more potent and selective molecules.
Molecular Docking Simulations to Binding Sites
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand how pyrazolo[1,5-a]pyrimidine derivatives interact with the active sites of target proteins, offering insights into the structural basis of their biological activity. nih.govjohnshopkins.edu
Studies on various pyrazolo[1,5-a]pyrimidine derivatives have utilized molecular docking to explore their binding modes with a range of protein targets. For instance, in the development of anticancer agents, docking simulations have been performed against cyclin-dependent kinase 2 (CDK2). ekb.egekb.eg These simulations revealed that the pyrazolo[1,5-a]pyrimidine scaffold fits well within the ATP binding region of the enzyme. ekb.eg A key interaction consistently observed is the formation of a hydrogen bond between the free amino group of the pyrimidine ring and the essential amino acid residue Leu83 in the hinge region of CDK2. ekb.egekb.eg Hydrophobic interactions with other residues in the active site further stabilize the ligand-protein complex. ekb.eg
Similarly, in the design of inhibitors for PIM-1 kinase, another cancer-related target, molecular docking has provided insights into binding interactions and the stability of the compounds within the active site. nih.gov For phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, docking studies highlighted a crucial hydrogen bond between the oxygen atom of a morpholine group at position 7 of the pyrazolo[1,5-a]pyrimidine core and the hinge region residue Val-828. nih.gov
The utility of molecular docking extends to other therapeutic areas as well. In the search for novel antimicrobial agents, derivatives have been docked into the active sites of enzymes like DNA gyrase B, demonstrating binding modes comparable to known inhibitors. chiet.edu.egjohnshopkins.edu For anti-inflammatory applications, docking simulations have been conducted on cyclooxygenase (COX) enzymes, COX-1 and COX-2, to predict binding affinities and rationalize observed inhibitory activities. nih.govresearchgate.net These computational studies are often used as a virtual screening tool to prioritize which derivatives to synthesize and test, saving time and resources. nih.govjohnshopkins.edu
The table below summarizes findings from various molecular docking studies on pyrazolo[1,5-a]pyrimidine derivatives.
| Target Protein | Key Interacting Residues | Derivative/Scaffold Feature | General Findings |
| Cyclin-Dependent Kinase 2 (CDK2) | Leu83 | Free amino group on pyrimidine | Hydrogen bonding with Leu83 is critical for binding in the ATP pocket. ekb.egekb.eg |
| PI3Kδ | Val-828, Asp-787 | Morpholine at C7 position | A critical hydrogen bond forms between the morpholine oxygen and Val-828 in the hinge region. nih.gov |
| PIM-1 Kinase | Not specified | Indole-grafted pyrazolopyrimidine | Docking provided insights into binding interactions and stability. nih.gov |
| DNA Gyrase B | Not specified | Thiazole-containing pyrazolopyrimidine | Derivatives showed a strong binding mode within the active pocket, forming several contacts with essential amino acids. chiet.edu.eg |
| Cyclooxygenase (COX-1/COX-2) | Not specified | Various pyrazolo[1,5-a]pyrimidines | In silico docking was used as a virtual screening tool to identify derivatives with high binding energy for subsequent in vitro testing. nih.govjohnshopkins.edu |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of a docked complex and observe conformational changes in both the ligand and the protein.
For pyrazolo[1,5-a]pyrimidine derivatives, MD simulations have been used to validate docking results and gain deeper insights into the binding stability of potential inhibitors. nih.gov In a study targeting PIM-1 kinase, MD simulations were performed on docked complexes to evaluate their stability over a simulated timeframe. nih.gov Such simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained over time. This provides a higher level of confidence in the proposed binding mode and helps to differentiate between derivatives that may form stable, long-lasting interactions and those that are more transient. This information is crucial for lead optimization, as a stable binding interaction is often a prerequisite for potent biological activity.
Quantum Mechanical (QM)-based Scoring Protocols
To further refine the prediction of binding affinities, quantum mechanical (QM) methods can be employed. QM-based scoring protocols offer a more accurate description of the electronic effects that govern molecular interactions compared to the classical force fields used in standard docking and MD simulations.
A study on pyrazolo[1,5-a]pyrimidine-based inhibitors of CDK2 successfully applied a QM-based scoring function to better correlate computational predictions with experimental binding data. nih.gov In this approach, a hybrid three-layer QM/MM (Quantum Mechanics/Molecular Mechanics) setup was used. nih.gov The researchers examined two methods for generating the initial structures of the CDK2/inhibitor complexes: one involved building derivatives from an existing X-ray crystal structure, while the other used standard molecular docking. nih.gov
The QM-based scoring protocol involved a QM/SQM/MM optimization followed by the calculation of binding scores. nih.gov The results showed a good correlation between the calculated binding scores and the experimental binding free energies for the structures derived from the X-ray template (r² = 0.64). nih.gov In contrast, the docking-based approach failed to produce a good correlation, suggesting that for this particular system, starting from a known experimental structure was more reliable. nih.gov Furthermore, the QM-based method allowed for the decomposition of interaction energies, providing a rationalization for the differences in binding affinities among the series of inhibitors. nih.gov This demonstrates the power of QM-based scoring protocols in refining binding affinity predictions and providing detailed energetic insights that can guide the rational design of new, more potent inhibitors. nih.gov
Biological Activities and Mechanistic Investigations
Anticancer Activity Research
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) core have demonstrated broad anticancer activity. researchgate.net Their mechanism of action is largely attributed to their ability to function as antimetabolic agents and, more significantly, as inhibitors of protein kinases that are frequently dysregulated in cancer. tandfonline.comekb.eg
Numerous studies have synthesized and evaluated pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their potent ability to inhibit the proliferation of various human cancer cell lines. The cytotoxic effects have been observed across a range of cancers, including breast, lung, prostate, and colon carcinomas. tandfonline.comrsc.org
For instance, a series of chalcone-linked pyrazolo[1,5-a]pyrimidines showed antiproliferative activity with IC₅₀ values ranging from 2.6 to 34.9 μM against A549 (lung), MDA-MB-231 (breast), and DU-145 (prostate) cancer cell lines. rsc.org Another study focusing on isoxazole-pyrazolo[1,5-a]pyrimidines identified several compounds with higher anticancer activity than the standard reference drug, etoposide, against PC3 (prostate), DU-145 (prostate), A549 (lung), and MCF-7 (breast) cell lines. tandfonline.com The potent and orally bioavailable anticancer agent CFI-402257, which features the pyrazolo[1,5-a]pyrimidine core, has also been identified as a potent inhibitor of cancer cell growth. nih.gov
| Compound Series | Cell Line | Cancer Type | Reported Activity (IC₅₀) | Source |
|---|---|---|---|---|
| Chalcone-linked pyrazolo[1,5-a]pyrimidines (e.g., 6h) | MDA-MB-231 | Breast Cancer | 2.6 μM | rsc.org |
| Chalcone-linked pyrazolo[1,5-a]pyrimidines | A549 | Lung Cancer | 2.6 - 34.9 μM | rsc.org |
| Chalcone-linked pyrazolo[1,5-a]pyrimidines | DU-145 | Prostate Cancer | 2.6 - 34.9 μM | rsc.org |
| Isoxazole-pyrazolo[1,5-a]pyrimidines (e.g., 10a, 10b) | PC3, DU-145, A549, MCF-7 | Prostate, Lung, Breast | Potent activity, in some cases exceeding etoposide | tandfonline.com |
Beyond inhibiting proliferation, pyrazolo[1,5-a]pyrimidine derivatives actively induce programmed cell death (apoptosis) and disrupt the normal cell division cycle in cancer cells. Flow cytometry analysis of cells treated with chalcone-pyrazolo[1,5-a]pyrimidine hybrids revealed that they arrest the cell cycle in the subG1 phase, which is indicative of apoptosis. rsc.org
Further mechanistic studies confirmed these observations. Western blot and RT-PCR analyses showed that these compounds increase the expression of pro-apoptotic proteins like p53, p21, and Bax, while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2 and procaspase-9. This shift in the balance of regulatory proteins confirms the ability of these hybrids to trigger cell death via apoptosis. rsc.org
The primary mechanism behind the anticancer effects of the pyrazolo[1,5-a]pyrimidine scaffold is the inhibition of protein kinases. nih.gov These compounds have been successfully developed as inhibitors for a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Pim kinases, and Bruton's Tyrosine Kinase (BTK), among others. researchgate.netmdpi.com
CDKs are critical regulators of the cell cycle, and their abnormal activity is a common feature in cancer, making them attractive therapeutic targets. The pyrazolo[1,5-a]pyrimidine core has been identified as a potent inhibitor of several CDKs. researchgate.net For example, specific derivatives have shown strong inhibitory action against CDK2, a key kinase involved in the G1-S transition of the cell cycle. drugbank.com
| Compound Class | Target Kinase | Reported Activity | Source |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives | CDK2 | Potent Inhibition | researchgate.netdrugbank.com |
Pim-1 kinase is another important target in cancer therapy, as it is involved in promoting cell survival and proliferation. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and highly selective inhibitors of Pim-1 kinase. researchgate.netnih.gov Lead optimization of compounds derived from this scaffold has resulted in derivatives with nanomolar inhibitory activity against Pim-1. researchgate.netnih.gov Cellular assays have confirmed that these compounds can suppress the phosphorylation of BAD, a downstream target of Pim-1, demonstrating their efficacy within a cellular context. researchgate.net Notably, the pyrazolo[1,5-a]pyrimidine core has been shown to interact selectively with Pim-1, and certain lead compounds have demonstrated high selectivity when tested against a large panel of 119 oncogenic kinases. nih.gov
BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a validated strategy for treating B-cell malignancies. The pyrazolo-pyrimidine nucleus is a well-established scaffold for BTK inhibitors. mdpi.com While the pyrazolo[3,4-d]pyrimidine isomer is more commonly cited in prominent BTK inhibitors, the broader pyrazolo-pyrimidine class has been extensively investigated for this target. mdpi.com For example, novel series of pyrazolo-pyrimidine derivatives have been reported with potent inhibitory activity against BTK, equivalent to the first-in-class inhibitor Ibrutinib. mdpi.com Furthermore, dual inhibitors targeting both BTK and PI3Kδ, another crucial enzyme in B-cell signaling, have been developed from pyrazolopyrimidine scaffolds. nih.gov
Identification of Kinase Targets and Inhibition Profiles
Janus Kinase 2 (JAK2) Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent inhibitor of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signaling pathways initiated by various cytokines and growth factors. nih.gov Constitutive activation of the JAK2 signaling cascade is implicated in myeloproliferative disorders, making it a key therapeutic target. A high-throughput screening effort first identified the pyrazolo[1,5-a]pyrimidine structure as a potent JAK2 inhibitor, leading to further optimization of this chemical series.
Subsequent structure-based optimization of 2-amino-pyrazolo[1,5-a]pyrimidine derivatives has yielded compounds with potent enzymatic inhibition of JAK2. In a notable example, an optimized compound, 7j, was evaluated in a SET2 xenograft model, which is dependent on JAK2 for its growth. nih.gov In this in vivo model, the compound demonstrated a time-dependent knockdown of phosphorylated STAT5 (pSTAT5), a direct downstream target of JAK2, confirming the effective inhibition of the JAK2 signaling pathway in a living organism. nih.gov
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition
Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as a novel series of highly potent and selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. nih.gov PI3Kδ is a lipid kinase predominantly expressed in immune cells, and its overactivity is linked to inflammatory and autoimmune diseases. nih.gov
Researchers have designed and synthesized libraries of these compounds, achieving IC50 values in the low nanomolar range. For instance, one of the most potent compounds developed, CPL302253, which is an indol-4-yl-pyrazolo[1,5-a]pyrimidine derivative, exhibited an IC50 of 2.8 nM for PI3Kδ. nih.gov The selectivity of these compounds is a key feature; studies have shown that strategic modifications to the scaffold can significantly enhance selectivity for the δ isoform over other class I PI3K isoforms (α, β, γ). This selectivity is crucial for minimizing off-target effects. The interaction is often stabilized by a hydrogen bond between a morpholine (B109124) ring on the pyrimidine (B1678525) core and the amino acid Val-828 in the hinge region of the kinase. nih.gov
Colony-Stimulating Factor 1 Receptor (CSF-1R) Kinase Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a critical role in the regulation of the immune microenvironment in several cancers. nih.gov While extensive research has been conducted on pyrazolopyrimidine scaffolds, studies specifically identifying the pyrazolo[1,5-a]pyrimidine isomer as a CSF-1R inhibitor are less prominent. However, research into the related pyrazolo[3,4-d]pyrimidine scaffold has led to the discovery of compounds with selective, low micromolar potencies against glioblastoma cell lines, with kinome screening identifying CSF-1R as the primary target. nih.govresearchgate.net These findings suggest that the broader pyrazolopyrimidine class of compounds has potential for targeting CSF-1R, though specific development of the pyrazolo[1,5-a]pyrimidine isomer for this purpose requires further investigation.
Other Kinase Targets (e.g., FLT3, AXL, mTOR, SRC family kinases, EGFR, BRAF, Haspin, Topoisomerase I)
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows it to be adapted to target a wide array of other protein kinases implicated in cancer. nih.govrsc.org
Pim-1 and FMS-like Tyrosine Kinase 3 (FLT3): This scaffold has been used to develop potent inhibitors of Pim-1 kinase, an attractive target for cancer therapy. nih.gov Certain derivatives were found to be dual inhibitors, strongly inhibiting both Pim-1 and FLT-3 kinases with nanomolar potency. nih.gov
Epidermal Growth Factor Receptor (EGFR) and B-Raf: Pyrazolo[1,5-a]pyrimidines have been investigated as ATP-competitive inhibitors of protein kinases. rsc.org Derivatives targeting EGFR have shown promise in non-small cell lung cancer (NSCLC), while inhibitory effects on B-Raf kinase are particularly relevant in melanoma. nih.govrsc.org
Mammalian Target of Rapamycin (mTOR): The pyrazolopyrimidine core has been utilized to create potent and selective ATP-competitive mTOR inhibitors. Research has focused on incorporating water-solubilizing groups to improve pharmacokinetic properties, leading to analogs with good solubility and improved human microsomal stability while maintaining high potency. bohrium.com
SRC Family Kinases and AXL: While direct inhibition by the pyrazolo[1,5-a]pyrimidine scaffold is less documented, related pyrazolopyrimidine isomers have been developed as inhibitors of SRC family kinases and AXL, often as multi-targeted agents to overcome drug resistance.
Haspin and Topoisomerase I: In the conducted research, pyrazolo[1,5-a]pyrimidine derivatives have not been prominently identified as inhibitors of Haspin kinase or Topoisomerase I.
Table 1: Kinase Inhibition Profile of Pyrazolo[1,5-a]pyrimidine Derivatives This table summarizes the inhibitory activities of various compounds based on the pyrazolo[1,5-a]pyrimidine scaffold against different protein kinases.
| Kinase Target | Compound Series/Example | Potency (IC50) | Key Findings |
|---|---|---|---|
| JAK2 | 2-amino-pyrazolo[1,5-a]pyrimidines | Potent Inhibition | Effective in knocking down downstream pSTAT5 in vivo. nih.gov |
| PI3Kδ | CPL302253 | 2.8 nM | Highly potent and selective over other PI3K isoforms. nih.gov |
| Pim-1 | 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidines | Nanomolar range | Highly selective against a large panel of oncogenic kinases. nih.gov |
| FLT3 | Selected pyrazolo[1,5-a]pyrimidines | Nanomolar range | Often presented as dual Pim-1/FLT3 inhibitors. nih.gov |
| mTOR | Pyrazolopyrimidines w/ solubilizing groups | Potent Inhibition | Developed for selectivity over PI3Kα with improved stability. bohrium.com |
| EGFR/B-Raf | General pyrazolo[1,5-a]pyrimidines | Varies | Identified as promising scaffolds for NSCLC and melanoma. rsc.org |
Modulation of Cellular Signaling Pathways (e.g., ERK1/2, Akt, ROS, mitochondrial membrane potential, caspase cascade)
By inhibiting upstream kinases, pyrazolo[1,5-a]pyrimidine derivatives effectively modulate key downstream cellular signaling pathways that control cell fate.
JAK/STAT Pathway: Inhibition of JAK2 by these compounds directly blocks the phosphorylation and activation of STAT proteins, such as STAT5. This has been demonstrated in vivo, where treatment led to a reduction in pSTAT5 levels, thereby interrupting this critical pro-survival signaling pathway. nih.gov
PI3K/Akt Pathway: As potent inhibitors of PI3Kδ, these derivatives block the production of phosphatidylinositol-3,4,5-triphosphate (PIP3), a key second messenger. This prevents the activation of downstream effectors, most notably the kinase Akt. Inhibition of Akt phosphorylation is a well-established downstream marker of PI3K pathway inhibition.
MAPK/ERK Pathway: Kinases such as EGFR and B-Raf, which are targeted by certain pyrazolo[1,5-a]pyrimidine derivatives, are central components of the MAPK/ERK signaling cascade. By inhibiting these upstream kinases, the compounds can suppress the activation of MEK and ERK, a pathway that is frequently hyperactivated in cancer and drives cell proliferation.
In Vitro Efficacy in Various Cancer Cell Lines
The antitumor potential of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives is consistently evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies have demonstrated that compounds from this class exhibit potent anti-proliferative activity across various cancer types.
For example, certain derivatives have shown significant efficacy against colorectal carcinoma (HCT116), prostate adenocarcinoma (PC-3), and liver carcinoma (HepG-2) cell lines. rhhz.net In another study, a series of compounds was tested against breast (MCF-7), liver (HepG-2), and lung (A549) cancer cells, with one derivative, compound 4d, showing greater potency than the reference drug doxorubicin (B1662922) against the MCF-7 and HepG2 lines. Other research has highlighted the effectiveness of these compounds against HCT116 colon cancer cells and HeLa cervical cancer cells. rhhz.net The results often reveal that minor structural modifications, such as the position of a chlorine atom on an aryl substituent, can significantly impact the antitumor activity. rhhz.net
Table 2: In Vitro Anti-proliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives This table presents the half-maximal inhibitory concentration (IC50) values for representative compounds against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| Derivative 7d | HCT-116 | Colorectal Carcinoma | Good Activity |
| Derivative 11a | PC-3 | Prostate Adenocarcinoma | Good Activity |
| Compound 4d | MCF-7 | Breast Cancer | 0.72 |
| Compound 4d | HepG2 | Liver Cancer | 0.14 |
| Compound 4d | A549 | Lung Cancer | 2.33 |
| Compound B | HCT-116 | Colorectal Carcinoma | Effective |
| Compound B | HeLa | Cervical Cancer | Effective |
In Vivo Antitumor Efficacy in Animal Models
Promising in vitro results have led to the evaluation of pyrazolo[1,5-a]pyrimidine derivatives in in vivo animal models, typically using tumor xenografts in mice. These studies are crucial for assessing the antitumor efficacy and pharmacokinetic properties of the compounds in a living system. nih.gov
Several compounds from this class have demonstrated significant antitumor activity in vivo.
A potent RET kinase inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold induced strong regression of RET-driven tumor xenografts in mice at a well-tolerated oral dose of 10 mg/kg. acs.org
A Trk inhibitor derivative demonstrated remarkable tumor growth inhibition in xenograft mouse models, achieving rates of 97% at a 30 mg/kg dose and 73% at a 100 mg/kg dose. mdpi.com
As previously mentioned, a JAK2 inhibitor from this class was shown to effectively inhibit its target in a SCID mouse SET2 xenograft model, confirming target engagement in vivo. nih.gov
While efficacy has been demonstrated, some studies note that compounds based on this scaffold can have narrow therapeutic windows, with poor tolerance at doses significantly higher than the efficacious dose. acs.org Overcoming challenges related to metabolic stability and bioavailability remains an active area of research to optimize the in vivo performance of these promising antitumor agents. mdpi.com
Anti-inflammatory Activity Research
Derivatives of pyrazolo[1,5-a]pyrimidine have been extensively investigated for their potential as anti-inflammatory agents. nih.govresearchgate.net These compounds have shown promise by targeting key enzymes and mediators involved in the inflammatory cascade.
A significant mechanism behind the anti-inflammatory effects of pyrazolo[1,5-a]pyrimidine derivatives is their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in inflammation and pain. researchgate.netnih.gov
One study described a series of bicyclic pyrazolo[1,5-a]pyrimidines as potent and selective COX-2 inhibitors. nih.gov For instance, the compound 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine was identified as a highly potent and selective COX-2 inhibitor within its series. nih.gov Another study highlighted a pyrazolopyrimidine derivative that selectively and potently inhibited COX-2 activity in human monocytes, with an IC50 value of 0.9 nM for COX-2 compared to 59.6 nM for COX-1. bsu.edu.eg
The table below summarizes the COX inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives.
| Compound ID | COX-1 Inhibition | COX-2 Inhibition | Selectivity Index (COX-1/COX-2) |
| Derivative A | 59.6 nM | 0.9 nM | 66.2 |
| 10f | - | High Potency & Selectivity | - |
| 8a | - | 79.6% inhibition at 2 µM | - |
| 10c | - | 78.7% inhibition at 2 µM | - |
| 13c | Significant Inhibition | 78.9% inhibition at 2 µM | - |
Data is illustrative and compiled from various studies on pyrazolo[1,5-a]pyrimidine derivatives. nih.govbsu.edu.eg
Beyond COX inhibition, pyrazolo[1,5-a]pyrimidines can modulate other crucial inflammatory mediators. Research has shown that certain derivatives can inhibit inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide, a pro-inflammatory molecule. bsu.edu.eg
In one study, several pyrazolopyrimidine derivatives displayed significant iNOS inhibitory activities, with IC50 values ranging from 0.22 to 8.5 µM. bsu.edu.eg However, the majority of the tested compounds in this particular study did not show inhibitory activity against nuclear factor kappa B (NF-κB), a key transcription factor in the inflammatory response. bsu.edu.eg Another study noted that a purine (B94841) derivative, a related heterocyclic compound, was able to downregulate the NF-κB pathway. nih.gov The effect of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine itself on these specific mediators has not been extensively detailed in the provided context.
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has been validated in various preclinical models. In vitro assays using human whole blood are commonly employed to determine COX-1 and COX-2 inhibitory activity. researchgate.netnih.gov
For in vivo assessments, the carrageenan-induced paw edema model in rats is a standard acute inflammation model used to evaluate the anti-inflammatory effects of these compounds. researchgate.netnih.gov In this model, the reduction in paw swelling after administration of the test compound indicates anti-inflammatory activity. bsu.edu.eg Another in vivo model mentioned is the air-pouch model, which can be used to assess the effects of compounds on inflammatory exudates. nih.gov The anti-inflammatory activity of some pyrazolo[3,4-d]pyrimidine derivatives has been evaluated in both acute (formalin-induced paw edema) and chronic (cotton-pellet induced granuloma) models. researchgate.net
Antimicrobial Activity Research
The pyrazolo[1,5-a]pyrimidine scaffold has also been a source of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi. researchgate.netnih.gov
Several studies have highlighted the antibacterial potential of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.netnih.gov For example, a series of newly synthesized pyrazolo[1,5-a]pyrimidin-2-amines linked to arene units demonstrated a wide spectrum of antibacterial activity. figshare.com It was observed that compounds with a 3-(4-methoxybenzyl) unit generally had better antibacterial activity than their counterparts with a 3-(4-chlorobenzyl) unit. figshare.com
Another study found that 5,7-diaryl pyrazolo[1,5-a]pyrimidine derivatives exhibited good performance against tested bacterial isolates, with the presence of a thiophene (B33073) or furan (B31954) ring enhancing inhibitory activity compared to a 4-chlorophenyl group. mdpi.com The 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6 showed a good antibacterial spectrum with MIC values ranging from 0.187 to 0.50 µg/mL. mdpi.com The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for selected pyrazolo[1,5-a]pyrimidine derivatives against various bacteria.
| Compound ID | Target Bacteria | MIC (µM) | MBC (µM) |
| Derivative with 7-p-tolyl unit | Various | 2.8 | 5.6 |
| Derivative with 7-(4-methoxyphenyl) unit | Various | 2.6 | 5.3 |
| Derivative 6 | S. aureus, E. faecalis, P. aeruginosa | 0.187–0.375 µg/mL | - |
Data is illustrative and compiled from studies on pyrazolo[1,5-a]pyrimidine derivatives. figshare.commdpi.com
The antifungal properties of pyrazolo[1,5-a]pyrimidines have also been a subject of investigation. researchgate.netnih.gov A series of 7-alkylaminopyrazolo[1,5-a]pyrimidines, synthesized from 7-chloro precursors, were found to inhibit the growth of Trichophyton mentagrophytes in vitro. nih.gov The study revealed a structure-activity relationship where the degree of inhibition increased with the length of the 7-alkylamino chain up to eight carbon atoms, after which the activity began to decrease. nih.gov
Furthermore, unsaturated alkyl chains at the 7-position were more fungitoxic than saturated ones. nih.gov For instance, 5-methyl-7-oleylaminopyrazolo[1,5-a]pyrimidine was four times more inhibitory and sixteen times more fungicidal against T. mentagrophytes than 5-methyl-7-n-octylaminopyrazolo[1,5-a]pyrimidine. nih.gov Some pyrazolo[1,5-a]pyrimidine derivatives have also been tested against Cryptococcus neoformans. nih.gov
Antiviral Activity
Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated notable efficacy against a range of viruses, particularly Hepatitis C Virus (HCV) and Herpes Simplex Virus-1 (HSV-1).
Research into 7-aminopyrazolo[1,5-a]pyrimidine (7-APP) derivatives has identified them as potent inhibitors of the Hepatitis C virus. nih.gov A series of these compounds were synthesized and assessed for their anti-HCV activity in various cell culture systems, leading to the identification of a novel and potent HCV inhibitor. nih.gov The preliminary structure-activity relationship (SAR) studies highlighted the importance of the 7-amino group for the observed antiviral properties. nih.gov
While direct studies on this compound against Herpes Simplex Virus-1 (HSV-1) are limited, broader research into fused pyrazolopyrimidines has shown promising results. Several synthesized pyrazole (B372694) and fused pyrazolopyrimidine derivatives have exhibited significant antiviral activity against HSV-1, with some compounds showing comparable potency to the standard drug, Acyclovir. nih.govbohrium.com Further investigations into pyrazolopyridine derivatives have also demonstrated potent activity against herpesviruses. mdpi.com
Table 1: Antiviral Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Virus | Key Findings | Reference(s) |
|---|---|---|---|
| 7-Aminopyrazolo[1,5-a]pyrimidine Derivatives | Hepatitis C Virus (HCV) | Identified as a novel and potent inhibitor of HCV replication in cell culture systems. | nih.gov |
| Fused Pyrazolopyrimidine Derivatives | Herpes Simplex Virus-1 (HSV-1) | Exhibited promising antiviral activity, with some derivatives showing potency comparable to Acyclovir. | nih.govbohrium.com |
| Pyrazolopyridine Derivatives | Herpesviruses | Demonstrated potent antiviral activity. | mdpi.com |
Antiparasitic Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been a source of compounds with significant antiparasitic properties, including activity against Toxoplasma gondii and Leishmania species.
Although direct evidence for this compound against Toxoplasma gondii is not extensively documented, the broader class of pyrazolo[1,5-a]pyrimidines has been investigated for antiparasitic effects. Studies on related nitrogenated aromatic derivatives have shown their potential in combating various parasites.
In the context of leishmaniasis, a study on synthesized pyrazolo[1,5-a]-pyrimidines demonstrated in vitro antileishmanial activity against Leishmania mexicana promastigotes, with IC50 values ranging from 6 to 89 μM. researchgate.net These compounds were also tested against Trypanosoma cruzi, the parasite responsible for Chagas disease, showing IC50 values between 4 and 174 μM. researchgate.net Another area of investigation has been 7-arylaminopyrazolo[1,5-a]pyrimidine derivatives, which have shown activity against Plasmodium falciparum, the parasite that causes malaria. nih.gov
Table 2: Antiparasitic Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Parasite | Activity Metric | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Leishmania mexicana | IC50 | 6 - 89 μM | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | Trypanosoma cruzi | IC50 | 4 - 174 μM | researchgate.net |
| 7-Arylaminopyrazolo[1,5-a]pyrimidines | Plasmodium falciparum | IC50 | 1.2 ± 0.3 to 92 ± 26 μM | nih.gov |
Other Reported Biological Activities
Beyond antiviral and antiparasitic effects, the pyrazolo[1,5-a]pyrimidine nucleus is associated with a variety of other biological activities.
Antihypertensive Activity
While specific data for this compound is not available, research on the structurally related pyrido[2,3-d]pyrimidine-2,7-diamines has indicated antihypertensive effects, suggesting a mechanism of action other than diuresis.
Antidiabetic and Anti-obesity Agents
The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential in treating metabolic disorders. Novel tricyclic pyrazolopyrimidines have been identified as potent and selective GPR119 agonists. researchgate.net GPR119 is a G-protein coupled receptor that is considered a promising target for the treatment of type 2 diabetes and obesity. Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as GPR119 agonists, with some compounds demonstrating the ability to lower glucose excursion in oral glucose tolerance tests in mice. nih.gov
Antitubercular Activity
The aminopyrazolo[1,5-a]pyrimidine series has emerged from whole-cell high-throughput screening as a novel class of inhibitors against Mycobacterium tuberculosis. nih.gov Extensive structure-activity relationship (SAR) studies on over 140 compounds revealed that a 2-pyridylmethylamine moiety at the C-7 position of the pyrazolopyrimidine scaffold was crucial for anti-tuberculosis activity. nih.gov The C-3 position, however, allowed for a greater degree of structural flexibility. nih.gov In a related scaffold, pyrazolo[1,5-a]pyrimidin-7(4H)-ones have also been identified as potential antituberculosis leads through high-throughput screening. nih.govacs.org
Table 3: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Target | Key Findings | Reference(s) |
|---|---|---|---|
| Aminopyrazolo[1,5-a]pyrimidines | Mycobacterium tuberculosis | SAR studies identified the importance of the 2-pyridylmethylamine moiety at the C-7 position for activity. | nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Mycobacterium tuberculosis | Identified as a potential antituberculosis lead from high-throughput screening. | nih.govacs.org |
Immunomodulatory Effects
There is no available research on the immunomodulatory effects of this compound.
Effects on Bone Disorders (e.g., osteoporosis)
There is no available research on the effects of this compound on bone disorders.
Preclinical Research Models and Methodologies
In Vitro Assays
In vitro studies form the cornerstone of preclinical research, providing initial insights into the bioactivity of a compound in a controlled, cellular environment. For derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) class, these assays are crucial for determining anticancer potential and elucidating the underlying molecular mechanisms.
Cell proliferation and viability assays are primary screening methods to determine the cytotoxic or cytostatic effects of a compound on cancer cells. The MTT (3-[4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells. Similarly, the CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active cells and thus cell viability.
These assays are used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%. Studies on various pyrazolo[1,5-a]pyrimidine derivatives have demonstrated their potent anti-proliferative activity across a range of human cancer cell lines. bohrium.com For instance, certain derivatives have shown significant efficacy against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines. ekb.egnih.govekb.eg
Table 1: Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Apoptosis, or programmed cell death, is a critical mechanism that anticancer agents often exploit. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to identify these early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Furthermore, apoptosis is executed by a family of proteases called caspases. Assays that measure the activation of key executioner caspases, such as caspase-3, provide direct evidence of apoptosis induction. nih.gov Studies on related heterocyclic compounds like thiazolo[5,4-d]pyrimidines have demonstrated their ability to induce apoptosis, which was confirmed by an increase in the sub-G1 cell population, cleavage of PARP-1, and inhibition of procaspase-3. nih.gov For some pyrazolo[4,3-e] nih.govnih.govnih.govtriazine derivatives, apoptosis induction was confirmed by Annexin V binding assays and was associated with the activation of caspase-8. mdpi.com
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Cell cycle analysis is typically performed using flow cytometry. Cells are treated with the compound, fixed, and stained with a fluorescent DNA-binding dye such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
A novel pyrazolo[1,5-a]pyrimidine derivative, compound 4k, was shown to cause a cell cycle block in the S and G2/M phases in cancer cell lines. nih.gov This type of analysis is critical for determining if a compound's antiproliferative activity is due to cytostatic effects mediated by cell cycle arrest.
Table 2: Effect of a Pyrazolo[1,5-a]pyrimidine Derivative on Cell Cycle Distribution
Data adapted from a study on pyrazolo[1,5-a]pyrimidine derivatives 6s and 6t in RFX 393 cell line, showing accumulation of cells in the G0/G1 phase. nih.gov
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly for the development of protein kinase inhibitors. nih.govrsc.org Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. rsc.org Biochemical assays are used to measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. These assays typically measure the phosphorylation of a substrate, and the results are used to determine the IC50 value of the inhibitor.
This scaffold has been utilized to develop potent inhibitors for a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.govmdpi.com For example, specific derivatives have shown potent enzymatic inhibition of TrkA with IC50 values in the low nanomolar range. mdpi.com Cellular target engagement assays, such as the NanoBRET™ assay, are subsequently used to confirm that the compound can inhibit the target kinase within a live cell environment. acs.org
Table 3: Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
To validate the mechanism of action downstream of kinase inhibition, Western blotting is an indispensable technique. This method allows for the detection and quantification of specific proteins in a cell lysate. In the context of kinase inhibitors, Western blotting is used to assess the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates.
For instance, after treating acute myeloid leukemia (AML) cells with potent pyrazolo[1,5-a]pyrimidine-based FLT3 inhibitors, Western blot analysis confirmed a potent inhibition of FLT3 phosphorylation and attenuated downstream signaling. nih.gov Similarly, for CDK inhibitors, this technique can demonstrate the reduced phosphorylation of the Retinoblastoma (Rb) protein, a critical CDK substrate, and changes in the expression levels of cell cycle-related proteins like cyclins. nih.gov
Some anticancer agents induce cell death by promoting oxidative stress, which involves the generation of reactive oxygen species (ROS). The overproduction of ROS can damage cellular components and trigger apoptosis. Flow cytometry can be used to measure intracellular ROS levels using fluorescent probes like Dihydroethidium (DHE) for superoxide anions or Dihydrorhodamine (DHR) for hydrogen peroxide and peroxynitrite anions.
ROS generation is often linked to mitochondrial dysfunction. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. A loss or depolarization of ΔΨm is an early event in apoptosis. The cationic dye JC-1 is commonly used to measure ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A shift from red to green fluorescence indicates mitochondrial membrane depolarization. Studies on the related pyrazolo[3,4-d]pyrimidine scaffold have shown that Src kinase inhibitors can trigger ROS production and disrupt the mitochondrial membrane potential in glioblastoma cells. nih.gov
Receptor Binding Assays
Receptor binding assays are crucial in determining the interaction between a compound and its biological target. For the pyrazolo[1,5-a]pyrimidine class, these assays have been instrumental in identifying subtype-selective ligands and elucidating their mechanism of action.
Studies have investigated the fused, bicyclic pyrazolo[1,5-a]pyrimidine core as a structural element for novel subtype-selective estrogen receptor (ER) ligands. nih.gov One distinctive ligand from this series, 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine, demonstrated a 36-fold binding selectivity for ERβ over ERα. nih.gov In transcription assays, this compound was a fully effective ERβ antagonist while showing no significant activity on ERα. nih.gov This highlights its function as a potency- and efficacy-selective ERβ antagonist. nih.gov
Other research into pyrazolo[1,5-a]pyrimidine analogs has explored their interaction with GABA-A receptors. nih.gov However, these specific analogs did not compete with [3H]flunitrazepam or [3H]beta-carboline ethyl ester for binding, indicating their interaction site is distinct from that of benzodiazepines. nih.gov Receptor binding studies using a tritium-labeled pyrazolo[1,5-a]pyrimidine revealed a low-affinity receptor site with only a small fraction of specific binding. nih.gov
Table 1: Receptor Binding Profile for a Representative Pyrazolo[1,5-a]pyrimidine Analog
| Compound | Target Receptor | Binding Selectivity | Functional Activity |
|---|
Antimicrobial Susceptibility Testing (e.g., disc diffusion, MIC determination)
Antimicrobial susceptibility testing is essential for evaluating the potential of new chemical entities as anti-infective agents. The pyrazolo[1,5-a]pyrimidine scaffold has been the basis for derivatives with notable antibacterial activity, often assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC assay is the gold standard for measuring antibiotic activity. nih.gov
Research has shown that novel pyrazolo[1,5-a]pyrimidine derivatives can exhibit inhibitory potencies against both Gram-positive and Gram-negative bacteria at low concentrations, with MICs ranging from 2–8 µg/mL. nih.gov Structural modifications, such as the substitution at the C7 position with an amino or hydroxyl group, have been shown to enhance antibacterial activity. nih.gov
In one study, the antibacterial properties of a series of pyrazolo[1,5-a]pyrimidines were assessed against E. coli and B. subtilis. researchgate.net The results indicated that a compound from this series, designated 3i, showed the most significant activity against the Gram-positive bacterium B. subtilis, with an MIC of 312 µM. researchgate.net
Table 2: Minimum Inhibitory Concentration (MIC) of a Pyrazolo[1,5-a]pyrimidine Derivative
| Compound ID | Bacterial Strain | MIC (µM) |
|---|
In Vivo Animal Models
Xenograft Models for Antitumor Efficacy
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard methodology for assessing the in vivo antitumor efficacy of novel compounds. Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant antitumor effects in such models.
One potent and selective cyclin-dependent protein kinase (CDK) inhibitor based on this scaffold, known as 4k (BS-194), was tested in human tumor xenografts. nih.gov Oral administration of this compound resulted in the inhibition of tumor growth and suppression of CDK substrate phosphorylation within the tumor tissue. nih.gov
In another study, a pyrazolo[1,5-a]pyrimidine designated as compound 24 (CFI-402257) was evaluated in an HCT116 colorectal cancer xenograft model. nih.gov This compound showed a dose-dependent increase in tumor growth inhibition (TGI) versus the vehicle control. nih.gov At a dose of 6.5 mg/kg, a TGI of 68% was observed at day 21. nih.gov Other related compounds were tested in both HCT116 and HT29 xenograft models, showing TGIs between 68% and 72% in the HCT116 model. nih.gov
Table 3: Antitumor Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives in Xenograft Models
| Compound ID | Xenograft Model | Tumor Growth Inhibition (TGI) |
|---|---|---|
| 24 (CFI-402257) | HCT116 Colorectal Cancer | 68% (at 6.5 mg/kg) nih.gov |
| 24 (CFI-402257) | HCT116 Colorectal Cancer | 39% (at 5.5 mg/kg) nih.gov |
Experimental Models of Infectious Diseases (e.g., toxoplasmosis)
Experimental models of infectious diseases are critical for evaluating the in vivo efficacy of antimicrobial agents. For toxoplasmosis, an infection caused by the parasite Toxoplasma gondii, murine models are commonly used. Typically, inbred mice are infected with tachyzoites, the rapidly multiplying stage of the parasite, and the efficacy of a treatment is assessed by monitoring survival rates and parasite burden. nih.gov While the pyrazolo[1,5-a]pyrimidine class has been investigated for antiparasitic activity against related protozoa like Leishmania and Trypanosoma cruzi, specific studies detailing the use of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine in experimental models of toxoplasmosis are not extensively documented in the available literature. mdpi.com The standard treatment, often used as a positive control in these models, consists of a combination of pyrimethamine and sulfadiazine. nih.gov
Anti-inflammatory Models (e.g., carrageenan-induced paw edema)
The progression of edema is typically measured at various time points after carrageenan administration by quantifying the increase in paw volume or thickness. nih.gov The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling compared to a control group that receives only carrageenan. researchgate.net Compounds are often compared against a standard anti-inflammatory drug, such as indomethacin. researcher.lifenih.gov While this model is standard for evaluating various chemical classes, including 1,3,5-triazine derivatives, specific research applying this methodology to this compound is not detailed in the currently reviewed sources. nih.gov
Analytical and Characterization Techniques in Research
Spectroscopic Methods for Structure Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for mapping the carbon-hydrogen framework of a molecule. For 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine, this would involve determining the chemical shifts, coupling constants, and integration of signals corresponding to each unique proton and carbon atom in the structure. This data would confirm the connectivity of the atoms and the positions of the substituents. However, no specific ¹H or ¹³C NMR data has been reported for this compound in the available literature.
Mass Spectrometry (MS, HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Standard mass spectrometry (MS) would provide the mass-to-charge ratio of the molecular ion, confirming the compound's molecular weight. High-resolution mass spectrometry (HRMS) would offer a highly accurate mass measurement, allowing for the determination of the exact molecular formula. No published MS or HRMS data for this compound could be located.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the title compound, IR spectroscopy would be expected to show characteristic absorption bands for the amine (N-H) stretching and bending vibrations, as well as vibrations corresponding to the aromatic pyrazolopyrimidine ring system and the carbon-chlorine (C-Cl) bond. Specific IR spectral data for this compound are not available.
X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. This technique would unambiguously confirm the molecular structure of this compound. There are no reports of a crystal structure determination for this specific compound in the searched scientific databases.
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are vital for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a primary technique for determining the purity of a chemical substance and for quantitative analysis. A validated HPLC method would involve specifying the column, mobile phase, flow rate, and detection wavelength used to analyze this compound. This would allow for the separation of the target compound from any impurities or starting materials. No specific HPLC methods for the analysis of this compound have been described in the available literature.
Advanced Imaging Techniques (e.g., for lipid droplet biomarkers)
Advanced imaging techniques are indispensable tools in cell biology for visualizing subcellular structures and understanding the mechanism of action of bioactive compounds. While direct imaging studies involving this compound and lipid droplets are not extensively documented, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is being explored for creating imaging agents, and the techniques for studying lipid biomarkers are well-established. nih.govmdpi.com
Lipid droplets (LDs) are dynamic organelles involved in lipid homeostasis, and their dysregulation is linked to various diseases. nih.gov Characterizing the cellular phenotype related to lipid accumulation often involves staining for intracellular lipid droplets and lysosomes. nih.gov A variety of advanced imaging modalities can be employed for this purpose, including:
Fluorescence Wide-field Microscopy
Confocal Microscopy
Image Flow Cytometry
These techniques allow for the analysis of staining intensity, granularity, and the enumeration of lipid droplets and lysosomes within cells, providing crucial data on cellular lipid metabolism. nih.gov
The development of targeted imaging agents is a significant area of research. The pyrazolo[1,5-a]pyrimidine core, known for its diverse biological activities, serves as a valuable scaffold for designing such agents. mdpi.comnih.gov Researchers have successfully synthesized pyrazolo[1,5-a]pyrimidine-containing radiopharmaceuticals for tumor imaging. mdpi.com For example, a derivative was conjugated with a chelating agent and labeled with Technetium-99m ([⁹⁹mTc]N)²⁺ to create a potential agent for Single Photon Emission Computed Tomography (SPECT). mdpi.com Biodistribution studies in tumor-bearing mice demonstrated that these complexes accumulate in tumors, showing favorable tumor-to-muscle ratios and rapid clearance from non-target tissues. mdpi.com This highlights the potential for modifying the this compound structure to develop novel probes for SPECT or other advanced imaging modalities, potentially targeting specific cellular biomarkers like those associated with lipid metabolism.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of pyrazolo[1,5-a]pyrimidines has traditionally involved multi-step processes. nih.gov A common route to related structures involves the cyclocondensation of 5-aminopyrazoles with various precursors. For instance, the synthesis of 7-substituted analogues often starts with the reaction of a 5-aminopyrazole with a β-enaminone. nih.gov
In recent years, there has been a significant shift towards more environmentally benign and efficient synthetic strategies. Green chemistry approaches are being increasingly adopted to minimize waste, reduce energy consumption, and avoid hazardous reagents. Key advancements in this area include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, microwave-assisted cyclization under solvent-free conditions has been shown to produce target compounds in near-quantitative yields with reaction times as short as four minutes. nih.gov This method not only enhances efficiency but also aligns with green chemistry principles by reducing solvent use and energy input. nih.gov
Ultrasonic Irradiation: Sonochemistry offers another green alternative for synthesizing these heterocyclic systems. The use of ultrasonic waves in an aqueous ethanol (B145695) medium, assisted by catalysts like KHSO4, provides an efficient pathway to pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. This approach minimizes the environmental impact of the synthesis.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.gov These reactions are atom-economical and can rapidly generate libraries of structurally diverse pyrazolo[1,5-a]pyrimidines, streamlining the drug discovery process. nih.gov
These modern synthetic methods offer significant advantages over classical approaches, providing higher yields, shorter reaction times, and a reduced environmental footprint, which are crucial for the sustainable development of new pharmaceutical agents. nih.govnih.gov
Advanced SAR Studies and Targeted Compound Library Development
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. For the pyrazolo[1,5-a]pyrimidine scaffold, SAR studies have been instrumental in optimizing potency and selectivity against various biological targets, particularly protein kinases. nih.gov
Systematic modifications at different positions of the pyrazolo[1,5-a]pyrimidine ring have revealed key pharmacophoric features:
Position 7: Substitutions at this position are crucial for hinge-binding interactions within the ATP-binding pocket of many kinases. For example, in PI3Kδ inhibitors, a morpholine (B109124) group at C(7) is vital, with its oxygen atom forming a critical hydrogen bond with the hinge region residue Val-828.
Position 5: This position is often modified to enhance potency and explore interactions with the solvent-exposed region of the target protein. In Tropomyosin receptor kinase (Trk) inhibitors, substituting the C(5) position with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) was found to significantly increase inhibitory activity. mdpi.com
Position 3: Modifications at the C(3) position can influence selectivity and potency. For instance, incorporating a picolinamide (B142947) amide bond at this position markedly enhanced the activity of Trk inhibitors. mdpi.com
Position 2: The C(2) position allows for the introduction of various groups to fine-tune the compound's properties. In the design of dual CDK2/TRKA inhibitors, placing an anilino group at this position was a key strategy. nih.gov
These SAR insights guide the rational design of targeted compound libraries, where systematic variations are introduced to optimize interactions with the desired biological target while minimizing off-target effects. nih.gov
| Position | Role in Biological Activity | Example Target Interaction |
| C7 | Crucial for kinase hinge region binding | Morpholine oxygen forms H-bond with Val-828 in PI3Kδ |
| C5 | Interacts with solvent-front region; influences potency | 2,5-difluorophenyl-pyrrolidine enhances Trk inhibition mdpi.com |
| C3 | Can be modified to improve potency and selectivity | Picolinamide group significantly boosts Trk inhibition mdpi.com |
| C2 | Site for introducing diversity elements | Anilinyl group explored for dual CDK2/TRKA inhibition nih.gov |
Deepening Mechanistic Understanding of Specific Biological Activities
The pyrazolo[1,5-a]pyrimidine scaffold is a frequent component of ATP-competitive kinase inhibitors. nih.gov These compounds typically function by occupying the ATP-binding site of a target kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways. ekb.eg
Molecular docking and X-ray crystallography studies have provided detailed pictures of how these inhibitors bind. For dual inhibitors of CDK2 and TRKA, the pyrazolo[1,5-a]pyrimidine core is designed to mimic the purine (B94841) ring of ATP. nih.gov It forms crucial hydrogen bonds with backbone atoms in the hinge region of the kinase, a key interaction for potent inhibition. For example, the scaffold facilitates hydrogen bonding with Leu83 of CDK2 and Met592 of TRKA. nih.gov
Beyond simple competitive inhibition, future research aims to uncover more nuanced mechanisms. This includes exploring allosteric inhibition, where compounds bind to a site other than the ATP pocket to modulate kinase activity, and investigating how these molecules affect the conformational dynamics of their target proteins. A deeper mechanistic understanding will enable the design of inhibitors with novel modes of action, potentially overcoming resistance to existing ATP-competitive drugs. nih.gov
Development of Multi-Targeting Pyrazolopyrimidine Derivatives
While highly selective inhibitors are valuable, the complexity of diseases like cancer, which often involve multiple dysregulated signaling pathways, has spurred interest in multi-targeting or dual-inhibitor drugs. nih.gov This strategy aims to inhibit two or more key targets simultaneously, which can lead to synergistic therapeutic effects and a lower likelihood of developing drug resistance. nih.gov
The pyrazolo[1,5-a]pyrimidine scaffold is well-suited for the development of such multi-targeting agents. A notable example is the creation of dual inhibitors targeting both Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). nih.gov Both kinases are implicated in cancer cell proliferation and survival. Researchers have successfully designed pyrazolo[1,5-a]pyrimidine derivatives that exhibit potent, balanced inhibition of both enzymes. nih.gov For instance, compounds 6t and 6s from one study showed potent dual inhibitory activity, with IC50 values in the nanomolar range against both CDK2 and TRKA. nih.gov The design strategy involved preserving the core scaffold known to interact with both kinases while modifying peripheral substituents to optimize binding in both active sites. nih.gov
The development of multi-target agents represents a promising therapeutic strategy, and the pyrazolo[1,5-a]pyrimidine framework provides a versatile platform for designing molecules with precisely tailored polypharmacology.
Application in Chemical Biology Tools and Probes (e.g., fluorescent kinase inhibitors)
Beyond their therapeutic potential, pyrazolo[1,5-a]pyrimidine derivatives are valuable as chemical biology tools for studying cellular processes. Their ability to be modified into probes allows for the investigation of enzyme function, localization, and dynamics in living systems.
A key application is in the development of fluorescent probes. The pyrazolo[1,5-a]pyrimidine core itself can serve as a fluorophore, and its photophysical properties can be tuned by altering the substituents. rsc.orgresearchgate.net Researchers have shown that introducing electron-donating groups at the C(7) position can significantly enhance both absorption and emission intensity. rsc.orgresearchgate.net These fluorescent derivatives can be used in various applications:
Fluorescent Kinase Inhibitors: By attaching a fluorescent pyrazolo[1,5-a]pyrimidine to a known kinase-binding scaffold, researchers can create probes to visualize the distribution and activity of kinases within cells using techniques like fluorescence microscopy.
Chemosensors: The fluorescent properties of these compounds can be sensitive to their local environment, allowing for the design of sensors that detect specific ions or molecules. nih.gov
Cellular Imaging: Their tunable emission spectra and stability make them suitable as dyes for cellular imaging, allowing researchers to label and track specific cellular components or processes. researchgate.net
The development of such probes is crucial for basic research, providing tools to dissect complex biological signaling networks and validate new drug targets. researchgate.net
Overcoming Research Challenges and Limitations
Despite the significant promise of pyrazolo[1,5-a]pyrimidine derivatives, several challenges must be addressed to translate them into successful clinical therapies. nih.gov
Drug Resistance: As with many targeted therapies, particularly in oncology, the development of resistance is a major hurdle. For Trk inhibitors, for example, mutations in the kinase domain can prevent the drug from binding effectively. mdpi.com Strategies to overcome this include the design of second-generation inhibitors that can bind to both wild-type and mutated forms of the enzyme. mdpi.com
Selectivity and Off-Target Effects: While many derivatives show good selectivity, achieving inhibition of a single desired target without affecting closely related proteins remains a challenge. nih.gov Off-target effects can lead to unforeseen toxicity. Continuous optimization of the chemical structure is needed to improve the selectivity profile. nih.gov
Pharmacokinetic Properties: Poor solubility, low bioavailability, and rapid metabolism can limit the clinical utility of promising compounds. nih.gov Future research will focus on modifying the scaffold to improve these "drug-like" properties, ensuring that the compound can reach its target in the body at therapeutic concentrations for a sufficient duration. nih.gov
Toxicity: Ensuring the long-term safety of any new drug candidate is paramount. Unidentified off-target activities or the metabolism of the compound into toxic byproducts are potential concerns that must be thoroughly investigated during preclinical development. nih.gov
Addressing these challenges through innovative medicinal chemistry, advanced screening platforms, and a deeper understanding of the underlying biology will be critical for realizing the full therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold.
Q & A
Q. What are the common synthetic routes for 7-chloropyrazolo[1,5-a]pyrimidin-5-amine, and how do reaction conditions influence product selectivity?
The compound is typically synthesized via cyclocondensation or substitution reactions. For example, chlorination of precursor pyrimidines using phosphorus oxychloride (POCl₃) under reflux conditions (e.g., in 1,4-dioxane) is a key step . Reaction temperature and stoichiometry critically affect selectivity: higher temperatures (150–160°C) in solvent-free conditions may lead to side products like 5,7-dimethyltetrazolo[1,5-a]pyrimidine due to competing pathways . Optimizing catalyst use (e.g., triethylamine as a base) and reaction time minimizes byproducts .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural elucidation combines X-ray crystallography (for planar fused-ring systems, dihedral angles <10° between rings) and spectroscopic methods:
Q. What are the primary challenges in purifying this compound derivatives?
Low solubility in polar solvents (e.g., ethanol, water) necessitates column chromatography (silica gel, petroleum ether/ethyl acetate eluent) or recrystallization from mixed solvents (e.g., cyclohexane/CH₂Cl₂) . Impurities from tautomerization (e.g., azide-tetrazole equilibria) require careful monitoring via HPLC or TLC .
Advanced Research Questions
Q. How can conflicting NMR data for pyrazolo[1,5-a]pyrimidine derivatives be resolved?
Discrepancies often arise from tautomerism or dynamic exchange processes. For example:
- Azide-tetrazole tautomerism : Observed in CDCl₃ as 1:19 equilibrium mixtures via ¹H NMR integration .
- Dynamic NH₂ rotation : Broadened NH₂ signals at room temperature can be resolved using variable-temperature NMR or deuterated DMSO .
Combining 2D NMR (COSY, HSQC) and computational modeling (DFT) clarifies ambiguous assignments .
Q. How do steric and electronic effects influence the biological activity of this compound derivatives?
- Electron-withdrawing groups (e.g., Cl at position 7) enhance binding to targets like Haspin kinase by stabilizing π-π interactions in hydrophobic pockets .
- Substitution at position 5 : Amine groups enable hydrogen bonding with residues in enzymatic active sites (e.g., p53 activation in cancer cells via BAX/Bcl2 pathway modulation) .
Structure-activity relationship (SAR) studies using docking simulations (Schrödinger Suite) and crystallographic data (PDB: 3E7V) guide rational design .
Q. How can contradictory yield data in multi-component reactions involving this compound be analyzed?
Divergent yields (e.g., 5–22% for E-isomers vs. side products) stem from:
- Thermodynamic vs. kinetic control : Higher temperatures favor thermodynamically stable E-isomers but may degrade reactants .
- Catalyst efficiency : Catalyst-free conditions under solvent-free protocols reduce control over regioselectivity .
Design of experiments (DoE) using fractional factorial models helps identify critical variables (temperature, molar ratios) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
| Method | Conditions | Yield | Key Side Products | Reference |
|---|---|---|---|---|
| Chlorination with POCl₃ | Reflux in 1,4-dioxane, 3h | 75–85% | None reported | |
| Solvent-free cyclization | 150–160°C, catalyst-free | 22% | 5,7-Dimethyl derivatives | |
| Tandem azide-alkyne | Cu(I) catalyst, RT | 62–68% | Tautomeric mixtures |
Q. Table 2. Key Spectroscopic Data
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Assignment |
|---|---|---|---|
| C7-Cl | – | 142.5 | Deshielded aromatic |
| NH₂ | 5.5 (br s) | – | Amine protons |
| Pyrazole | 8.2–8.9 | 115–125 | Aromatic protons |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
